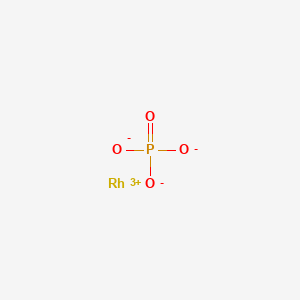

Rhodium(III) phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

rhodium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.Rh/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPPVBDJYWOMMV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4PRh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40886966 | |

| Record name | Phosphoric acid, rhodium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.877 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67859-71-6 | |

| Record name | Phosphoric acid, rhodium(3+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067859716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, rhodium(3+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, rhodium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Rhodium(III) Phosphate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of Rhodium(III) Phosphate

Rhodium, a member of the platinum group metals, has long been the subject of intensive research, primarily for its remarkable catalytic properties in organic synthesis and its emerging applications in medicinal chemistry.[1][2][3] While various rhodium complexes have been explored, this compound (RhPO₄) remains a relatively underexplored compound. This guide, drawing upon established principles in inorganic synthesis and material characterization, aims to provide a comprehensive technical framework for researchers venturing into the synthesis and analysis of this intriguing material. The insights provided herein are designed to empower scientists to unlock the potential of this compound in catalysis, materials science, and drug development.[4][5]

Section 1: Synthesis of this compound – A Methodological Exploration

The synthesis of this compound, while not extensively documented, can be approached through several established methods for preparing inorganic phosphates. The choice of method will inherently influence the material's properties, such as crystallinity, particle size, and surface area.

Hydrothermal Synthesis: A Route to Crystalline Materials

Hydrothermal synthesis is a powerful technique for producing crystalline inorganic materials.[6][7][8][9][10][11] This method involves a chemical reaction in a sealed, heated aqueous solution, which can facilitate the formation of well-defined crystals. For this compound, a plausible hydrothermal approach would involve the reaction of a soluble rhodium(III) salt with a phosphate source under controlled temperature and pressure.

Causality Behind Experimental Choices:

-

Precursors: A water-soluble rhodium(III) salt, such as rhodium(III) chloride (RhCl₃) or rhodium(III) nitrate (Rh(NO₃)₃), is a logical starting material. The phosphate source could be phosphoric acid (H₃PO₄) or a soluble phosphate salt like sodium or ammonium phosphate.

-

Temperature and Time: Reaction temperatures in the range of 150-220°C are typically employed in hydrothermal synthesis to ensure sufficient energy for crystallization.[10] The reaction time can vary from several hours to days, influencing crystal growth and phase purity.

-

pH Control: The pH of the reaction mixture is a critical parameter in phosphate chemistry, as it dictates the speciation of the phosphate ions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻). Careful control of pH, potentially through the use of buffers, is essential for obtaining the desired this compound phase.

Experimental Protocol: Hydrothermal Synthesis of RhPO₄

-

Precursor Solution Preparation:

-

Dissolve a stoichiometric amount of RhCl₃·xH₂O in deionized water.

-

In a separate vessel, prepare an aqueous solution of a phosphate source, such as (NH₄)₂HPO₄, in excess.

-

-

Reaction Mixture:

-

Slowly add the rhodium chloride solution to the phosphate solution under vigorous stirring.

-

Adjust the pH of the resulting slurry to a desired value (e.g., in the range of 4-7) using a suitable acid or base.

-

-

Hydrothermal Treatment:

-

Transfer the mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 180°C) for a specified duration (e.g., 24-48 hours).

-

-

Product Recovery:

-

Allow the autoclave to cool to room temperature.

-

Collect the solid product by filtration or centrifugation.

-

Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a moderate temperature (e.g., 80°C).

-

Self-Validating System: The success of the synthesis can be initially assessed by the formation of a solid precipitate. Subsequent characterization, as detailed in Section 2, will validate the identity and purity of the obtained this compound.

Precipitation Method: A Scalable Approach

Aqueous precipitation is a straightforward and scalable method for synthesizing inorganic salts. This technique involves the reaction of soluble precursors to form an insoluble product that precipitates out of the solution.

Causality Behind Experimental Choices:

-

Solubility Product: The principle behind this method is exceeding the solubility product (Ksp) of this compound. By mixing solutions of a soluble rhodium(III) salt and a phosphate salt, the resulting concentration of Rh³⁺ and PO₄³⁻ ions will lead to the formation of the insoluble RhPO₄.

-

Control of Particle Size: The rate of addition of the precursors and the stirring speed can influence the particle size of the precipitate. Slow addition and vigorous stirring generally favor the formation of smaller, more uniform particles.

Experimental Protocol: Precipitation of RhPO₄

-

Precursor Solutions:

-

Prepare an aqueous solution of a known concentration of a rhodium(III) salt (e.g., Rh(NO₃)₃).

-

Prepare an aqueous solution of a stoichiometric amount of a soluble phosphate salt (e.g., Na₃PO₄).

-

-

Precipitation:

-

Slowly add the phosphate solution to the rhodium salt solution dropwise while stirring vigorously.

-

A precipitate of this compound should form immediately.

-

-

Aging and Washing:

-

Continue stirring the mixture for a period to allow for the aging of the precipitate, which can improve its crystallinity.

-

Collect the precipitate by filtration.

-

Wash the precipitate repeatedly with deionized water to remove soluble impurities.

-

-

Drying:

-

Dry the washed precipitate in an oven at a suitable temperature to obtain the final product.

-

Workflow for this compound Synthesis

Caption: Comparative workflow of hydrothermal and precipitation synthesis routes for this compound.

Section 2: Comprehensive Characterization of this compound

A thorough characterization of the synthesized material is paramount to confirm its identity, purity, and physicochemical properties. A multi-technique approach is essential for a complete understanding.

Structural and Morphological Analysis

X-ray Diffraction (XRD): The Fingerprint of Crystalline Materials

XRD is the primary technique for determining the crystalline structure and phase purity of the synthesized this compound.[12][13] The resulting diffraction pattern is unique to a specific crystalline compound.

-

Principle: When a monochromatic X-ray beam is incident on a crystalline sample, the X-rays are diffracted by the crystal lattice planes, producing a characteristic diffraction pattern.

-

Data Interpretation: The positions and intensities of the diffraction peaks can be used to identify the crystal structure and calculate the lattice parameters. The absence of peaks from other phases confirms the purity of the sample.

Electron Microscopy (SEM and TEM): Visualizing the Micro and Nano World

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the material's morphology, particle size, and shape.

-

SEM: Provides high-resolution images of the surface topography of the sample. It is useful for determining the overall morphology and particle size distribution.

-

TEM: Offers much higher resolution than SEM, allowing for the visualization of the internal structure, crystal lattice, and any defects within the material.

Compositional and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS): Probing the Surface Chemistry

XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the elements present in the sample.[14][15][16][17][18]

-

Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment.

-

Data Interpretation for RhPO₄:

-

The Rh 3d region will show characteristic peaks for rhodium. The binding energy of these peaks will confirm the +3 oxidation state of rhodium.[15][16]

-

The P 2p and O 1s regions will provide information about the phosphate group. The binding energies will be consistent with a phosphate (PO₄³⁻) environment.[18]

-

Table 1: Expected XPS Binding Energies for this compound

| Element | Orbital | Expected Binding Energy (eV) | Rationale |

| Rh | 3d₅/₂ | ~308-310 | Consistent with Rh(III) oxides and other Rh(III) compounds.[15][16] |

| P | 2p | ~133-134 | Characteristic of phosphate (PO₄³⁻) species.[18] |

| O | 1s | ~531-532 | Associated with the P-O bonds in the phosphate group. |

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Elemental Mapping

EDS, often coupled with SEM or TEM, provides elemental analysis of the sample. It can be used to confirm the presence of rhodium, phosphorus, and oxygen and to map their distribution within the sample.

Spectroscopic and Thermal Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints

FTIR spectroscopy probes the vibrational modes of the chemical bonds within a molecule or material. It is particularly useful for identifying the presence of the phosphate group.

-

Expected Spectra: The FTIR spectrum of RhPO₄ is expected to show strong absorption bands in the region of 900-1200 cm⁻¹, which are characteristic of the stretching and bending vibrations of the P-O bonds in the phosphate anion.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the this compound and to identify the presence of any hydrated water molecules.

Characterization Workflow

Caption: A multi-faceted workflow for the comprehensive characterization of synthesized this compound.

Section 3: Potential Applications in Research and Drug Development

The unique properties of rhodium and phosphate compounds suggest several promising avenues for the application of this compound.

Catalysis

Rhodium complexes are renowned for their catalytic activity in a wide range of organic transformations.[2][3] this compound, as a solid-state material, could serve as a heterogeneous catalyst, offering advantages in terms of catalyst separation and reusability. Potential catalytic applications include hydrogenation, hydroformylation, and oxidation reactions.[2]

Drug Development and Biomedical Applications

Rhodium compounds have been investigated for their potential as anticancer agents.[1][5][19] The phosphate moiety could influence the solubility and bioavailability of the rhodium complex, potentially leading to novel therapeutic agents. Furthermore, the material could be explored for applications in drug delivery, where its surface could be functionalized for targeted delivery of therapeutic molecules.

Conclusion: A Call for Further Investigation

This guide has outlined a systematic approach to the synthesis and characterization of the relatively unexplored compound, this compound. By leveraging established methodologies in inorganic materials chemistry, researchers are well-equipped to prepare and analyze this material. The potential applications in catalysis and drug development warrant further investigation, and it is our hope that this guide will serve as a valuable resource for scientists embarking on this exciting area of research.

References

-

Synthesis and Characterization of Rhodium Complexes with Phosphine-Stabilized Germylenes. ResearchGate. Available at: [Link]

-

Electroless nickel-phosphorus plating. Wikipedia. Available at: [Link]

-

Rhodium platings - Experimental study. ResearchGate. Available at: [Link]

-

Hydrothermal synthesis of organically modified metal phosphates and borates. HKUST SPD | The Institutional Repository. Available at: [Link]

-

Rhodium Phosphite Catalysts. ResearchGate. Available at: [Link]

-

Rhodium and its compounds as potential agents in cancer treatment. PubMed. Available at: [Link]

-

Two sections of XPS overview spectra of rhodium measured in initial... ResearchGate. Available at: [Link]

-

Novel Synthesis of Plate-like LiFePO4 by Hydrothermal Method. IIETA. Available at: [Link]

-

Phosphorus-31 and rhodium-103 nuclear magnetic resonance spectra of some rhodium(I) and rhodium(III) phosphine complexes. ACS Publications. Available at: [Link]

-

45Rh Rhodium in Medicine. ResearchGate. Available at: [Link]

-

Novel first-row transition-metal phosphates: hydrothermal synthesis and crystal structures. PubMed. Available at: [Link]

-

Synthesis of LiFePO4 (Lithium Iron Phosphate) with Several Methods: A Review. RHAZES. Available at: [Link]

-

XPS Study of Nanostructured Rhodium Oxide Film Comprising Rh 4+ Species. ResearchGate. Available at: [Link]

-

Quantitative identification of phosphate using X-Ray diffraction and Fourier transform infra red (FTIR) spectroscopy. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

-

Synthesis of a-Ti(HPO4)2.H2O and Sorption of Eu(III). ResearchGate. Available at: [Link]

-

Synthesis of a novel phosphate-containing ligand rhodium catalyst and exploration of its optimal reaction conditions and mechanism for the polymerization of phenylacetylene. ResearchGate. Available at: [Link]

-

Rhodium and SwRI. YouTube. Available at: [Link]

-

Rh(I) Complexes in Catalysis: A Five-Year Trend. PMC - NIH. Available at: [Link]

-

Synthesis, Crystal Structure, and Enthalpies of Formation of Churchite-type REPO4·2H2O (RE = Gd to Lu) Materials. SciSpace. Available at: [Link]

-

Low temperature hydrothermal synthesis of battery grade lithium iron phosphate. Unpaywall. Available at: [Link]

-

Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis. PMC - NIH. Available at: [Link]

-

Rhodium - X-ray Photoelectron Spectroscopy (XPS) Reference Pages. xpsdata.com. Available at: [Link]

-

X-ray diffraction data for a pure rhodium sulfide sample (RhxSy, in...). ResearchGate. Available at: [Link]

-

Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. NIH. Available at: [Link]

-

Rhodium-catalyzed selective direct arylation of phosphines with aryl bromides. PMC. Available at: [Link]

-

Rhodium nanoparticles stabilised by p-based ligands. Synthesis, characterisation and application in selective hydrogenations. Dialnet. Available at: [Link]

-

Synthesis of Rhodium-carbonyl Complexes Bearing a Novel P,N-Chelating Ligand of Schiff-base Type. CORE. Available at: [Link]

-

Synthesis and X-Ray Diffraction Data for Monophosphates Type Pb3-2x KxNdx(PO4)2. Letters in Applied NanoBioScience. Available at: [Link]

- FePO4 synthesis method. Google Patents.

-

The Hydrothermal Synthesis of Lithium Iron Phosphate. Cambridge University Press & Assessment. Available at: [Link]

-

XPS spectra of the rhodium artefact. The solid lines (black) represent... ResearchGate. Available at: [Link]

-

Hydrothermal synthesis of layered zirconium phosphates and their intercalation properties. koreascience.or.kr. Available at: [Link]

-

XPS study of sulfur and phosphorus compounds with different oxidation states. SciSpace. Available at: [Link]

Sources

- 1. Rhodium and its compounds as potential agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfachemic.com [alfachemic.com]

- 3. Rh(I) Complexes in Catalysis: A Five-Year Trend - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrothermal synthesis of organically modified metal phosphates and borates - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]

- 7. iieta.org [iieta.org]

- 8. Novel first-row transition-metal phosphates: hydrothermal synthesis and crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low temperature hydrothermal synthesis of battery grade lithium iron phosphate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. The Hydrothermal Synthesis of Lithium Iron Phosphate | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 11. tandfonline.com [tandfonline.com]

- 12. ijcmas.com [ijcmas.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Rhodium [xpsfitting.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of Rhodium(III) Phosphate for Advanced Research Applications

This guide provides a comprehensive technical analysis of the crystal structure of rhodium(III) phosphate (RhPO₄), a material of significant interest in catalysis, materials science, and drug development. This document is intended for researchers, scientists, and professionals who require a deep understanding of the synthesis, structural characterization, and nuanced interpretation of the crystallographic features of this compound. We will delve into both the theoretical underpinnings and the practical experimental workflows necessary for a thorough analysis, grounded in established scientific principles and methodologies.

Introduction: The Significance of this compound

Rhodium and its compounds are renowned for their exceptional catalytic properties, playing pivotal roles in a myriad of industrial chemical processes. This compound, with the chemical formula RhPO₄, combines the catalytic prowess of rhodium with the structural versatility of phosphate materials. While detailed experimental studies on RhPO₄ are not abundantly available in public literature, its structural relationship with other transition metal phosphates provides a strong foundation for its analysis. This guide will leverage this relationship to present a detailed structural model and discuss the experimental pathways to its verification and refinement.

This compound is known to be isostructural with the α-CrPO₄ type structure[1]. This structural homology is the cornerstone of our analysis, allowing us to predict and interpret the crystallographic features of RhPO₄ with a high degree of confidence. Understanding this crystal structure is paramount for elucidating its potential applications, from designing novel catalysts with specific active sites to developing new biocompatible materials for drug delivery systems.

Synthesis of Crystalline this compound

The synthesis of high-quality crystalline this compound is the essential first step for accurate structural analysis. Two primary methods are viable for the preparation of this material: solid-state reaction and hydrothermal synthesis. The choice of method will depend on the desired crystallinity, particle size, and morphology.

Solid-State Synthesis Protocol

Solid-state synthesis is a traditional and effective method for producing polycrystalline powders of inorganic materials. This method involves the high-temperature reaction of solid precursors.

Experimental Protocol:

-

Precursor Selection and Stoichiometric Mixing:

-

High-purity rhodium(III) oxide (Rh₂O₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄) are selected as the rhodium and phosphorus sources, respectively.

-

The precursors are weighed in a 1:2 molar ratio (Rh₂O₃ : NH₄H₂PO₄) to ensure the correct stoichiometry for RhPO₄.

-

-

Homogenization:

-

The weighed precursors are intimately mixed by grinding in an agate mortar for at least 30 minutes to achieve a homogeneous powder.

-

-

Calcination:

-

The homogenized powder is placed in an alumina crucible and heated in a programmable furnace under a normal atmosphere.

-

A multi-step heating profile is recommended:

-

Ramp to 400 °C at a rate of 5 °C/min and hold for 2 hours to decompose the ammonium dihydrogen phosphate.

-

Ramp to 800 °C at a rate of 5 °C/min and hold for 12 hours.

-

Ramp to 1100 °C at a rate of 5 °C/min and hold for 24 hours to facilitate the solid-state reaction and promote crystal growth.

-

-

The furnace is then cooled slowly to room temperature.

-

-

Product Characterization:

-

The resulting powder should be a reddish-black solid[2].

-

The phase purity and crystallinity of the synthesized RhPO₄ are confirmed by powder X-ray diffraction (PXRD).

-

Caption: Solid-State Synthesis Workflow for this compound.

Hydrothermal Synthesis Protocol

Hydrothermal synthesis is a solution-based method that utilizes elevated temperature and pressure to crystallize materials. This technique can often yield well-formed single crystals suitable for single-crystal X-ray diffraction.

Experimental Protocol:

-

Precursor Solution Preparation:

-

A soluble rhodium salt, such as rhodium(III) chloride hydrate (RhCl₃·xH₂O), is used as the rhodium source.

-

Phosphoric acid (H₃PO₄) is used as the phosphorus source.

-

A stoichiometric amount of RhCl₃·xH₂O is dissolved in deionized water.

-

An excess of H₃PO₄ (e.g., a 1:5 molar ratio of Rh:P) is added to the rhodium solution to ensure complete reaction and to act as a mineralizer.

-

-

Hydrothermal Reaction:

-

The precursor solution is transferred to a Teflon-lined stainless-steel autoclave.

-

The autoclave is sealed and heated in an oven to 200-250 °C for 48-72 hours. The elevated temperature and pressure facilitate the dissolution and recrystallization of the product.

-

-

Product Recovery and Purification:

-

The autoclave is cooled to room temperature.

-

The solid product is collected by filtration, washed several times with deionized water and ethanol to remove any unreacted precursors, and dried in an oven at 80 °C.

-

-

Product Characterization:

-

The product is characterized by powder X-ray diffraction to confirm the phase and by scanning electron microscopy (SEM) to examine the crystal morphology.

-

Caption: Hydrothermal Synthesis Workflow for this compound.

Crystal Structure Determination: A Methodological Guide

The determination of the crystal structure of this compound relies on X-ray diffraction techniques. For a polycrystalline powder obtained from solid-state synthesis, powder X-ray diffraction (PXRD) followed by Rietveld refinement is the method of choice. If single crystals are obtained via hydrothermal synthesis, single-crystal X-ray diffraction (SC-XRD) will provide the most accurate structural information.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for crystal structure determination, providing precise atomic coordinates, bond lengths, and bond angles.

Experimental Workflow:

-

Crystal Selection and Mounting: A suitable single crystal of RhPO₄ is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full dataset of diffraction intensities is then collected by rotating the crystal in the X-ray beam.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to extract the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural parameters.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

For polycrystalline samples, PXRD provides a diffraction pattern that is a fingerprint of the crystalline phases present. Rietveld refinement is a powerful technique used to extract detailed structural information from this pattern.

Experimental and Analytical Workflow:

-

Data Collection: A finely ground powder of RhPO₄ is prepared and placed in a sample holder. The PXRD pattern is collected over a wide angular range (e.g., 10-120° 2θ).

-

Initial Model: Based on the knowledge that RhPO₄ is isostructural with α-CrPO₄, the crystallographic data for α-CrPO₄ (space group Imma, with approximate lattice parameters) is used as the initial structural model.

-

Rietveld Refinement: The Rietveld refinement is performed using specialized software (e.g., GSAS-II, FullProf). The refinement process involves minimizing the difference between the experimental PXRD pattern and a calculated pattern based on the structural model. The following parameters are refined iteratively:

-

Scale factor and background parameters.

-

Unit cell parameters.

-

Peak profile parameters (to model the shape of the diffraction peaks).

-

Atomic coordinates and isotropic/anisotropic displacement parameters.

-

-

Analysis of Results: The quality of the refinement is assessed by examining the goodness-of-fit indicators (e.g., Rwp, χ²) and the difference plot between the observed and calculated patterns. A successful refinement yields accurate lattice parameters, atomic positions, and other structural details for RhPO₄.

Caption: Workflow for the Crystallographic Analysis of this compound.

Analysis of the this compound Crystal Structure

As RhPO₄ adopts the α-CrPO₄ type structure, we can describe its crystal structure in detail.

Crystallographic Data for the α-CrPO₄ Structural Model:

| Parameter | Value |

| Crystal System | Orthorhombic[3] |

| Space Group | Imma (No. 74) |

| Lattice Parameters | a ≈ 10.4 Å |

| b ≈ 13.2 Å | |

| c ≈ 6.5 Å | |

| Formula Units (Z) | 8 |

Note: The lattice parameters are approximate and would be precisely determined for RhPO₄ through experimental refinement.

Structural Description:

The crystal structure of α-CrPO₄, and by extension RhPO₄, is a three-dimensional framework built from corner- and edge-sharing [RhO₆] octahedra and [PO₄] tetrahedra. This arrangement creates a dense and stable structure.

-

Rhodium Coordination: The rhodium(III) ions are octahedrally coordinated by six oxygen atoms, forming [RhO₆] octahedra. These octahedra are a common coordination environment for Rh(III) and are crucial to its chemical behavior.

-

Phosphorus Coordination: The phosphorus(V) atoms are tetrahedrally coordinated by four oxygen atoms, forming isolated [PO₄] tetrahedra.

-

Framework Connectivity: The [RhO₆] octahedra and [PO₄] tetrahedra are linked to form a complex network. This connectivity is key to the material's properties, including its thermal stability and potential for ionic conductivity.

Caption: Coordination Environment in the this compound Structure.

Potential Applications and Future Directions

The detailed understanding of the crystal structure of this compound opens avenues for its application in several advanced fields:

-

Heterogeneous Catalysis: The well-defined crystal structure with accessible rhodium sites makes RhPO₄ a promising candidate for a heterogeneous catalyst. The specific arrangement of atoms can influence the selectivity and activity of catalytic reactions.

-

Biomaterials and Drug Delivery: Phosphate-based materials are often biocompatible. The controlled synthesis of RhPO₄ with specific morphologies could be explored for applications in drug delivery, where the rhodium centers could serve as active sites for drug binding or release.

-

Electrochemical Applications: The framework structure could potentially support ionic transport, making it a material of interest for solid-state electrolytes or electrode materials in batteries.

Future research should focus on the successful synthesis of high-quality single crystals of RhPO₄ to enable a definitive single-crystal X-ray diffraction study. This would provide the precise atomic coordinates and allow for a more detailed analysis of the bonding and electronic structure, further unlocking the potential of this intriguing material.

References

-

Toyota, K., Yamamoto, Y., & Akiba, K. (1999). Synthesis and crystal structure of a rhodium(III) complex bearing a hypervalent phosphorus(V) ligand as a bidentate ligand and equilibrium between bidentate and monodentate structures in solution. Journal of Organometallic Chemistry, 586(1-2), 171-175. [Link]

-

Müller, D. (2004). Synthese und Charakterisierung polynärer Rhodiumphosphate. Dissertation, Universität Bonn. [Link]

-

American Elements. (n.d.). This compound Solution. Retrieved from [Link]

-

Alfa Aesar. (n.d.). This compound. Retrieved from [Link]

- Klement, R., & Kresse, P. (1961). Die Systeme des Rhodiums mit den Elementen der V. Hauptgruppe. Zeitschrift für anorganische und allgemeine Chemie, 312(1-2), 53-61.

-

The Materials Project. (n.d.). Rh (Cubic, Fm-3m, 225). Retrieved from [Link]

-

Wikipedia. (n.d.). Orthorhombic crystal system. Retrieved from [Link]

-

Bernasconi, M., et al. (2021). Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh4(CO)8+2n(L)2−n (n = 0, 1) and {Rh4(CO)10L}2 Monomeric and Dimeric Species. Inorganics, 9(12), 92. [Link]

-

The Materials Project. (n.d.). H₃PO₄ (monoclinic, P2₁/c, 14). Retrieved from [Link]

-

The Materials Project. (n.d.). LaPO₄ (monoclinic, P2₁/c, 14). Retrieved from [Link]

-

Subramani, T., et al. (2019). Synthesis, Crystal Structure, and Enthalpies of Formation of Churchite-type REPO4·2H2O (RE = Gd to Lu) Materials. Crystal Growth & Design, 19(8), 4645-4656. [Link]

-

WebElements. (n.d.). Rhodium: crystal structures. Retrieved from [Link]

-

The Materials Project. (n.d.). FePO₄ (Orthorhombic, Pnma, 62). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Rhodium(III) Phosphate (RhPO₄)

Introduction

Rhodium(III) phosphate (RhPO₄) is an inorganic compound that has garnered interest within the scientific community for its potential applications in catalysis and materials science. As a member of the broader family of transition metal phosphates, its properties are of fundamental importance for researchers, scientists, and professionals in drug development who may seek to utilize its unique characteristics. This guide provides a comprehensive overview of the known and inferred physical and chemical properties of RhPO₄, detailed synthesis methodologies, and characterization techniques. Given the limited availability of direct experimental data for RhPO₄, this guide synthesizes information from related compounds and theoretical principles to offer a robust technical resource.

Physical Properties of this compound

The physical characteristics of a material are fundamental to its application. For RhPO₄, much of our understanding is derived from its isostructural relationship with α-chromium(III) phosphate (α-CrPO₄).

Crystal Structure

This compound is known to crystallize in the α-CrPO₄-type structure. This structure is orthorhombic, belonging to the space group Imma. The crystal lattice is characterized by a three-dimensional network of corner-sharing RhO₆ octahedra and PO₄ tetrahedra. This arrangement creates a stable framework that dictates many of the material's physical properties.

Caption: Simplified 2D representation of the RhO₆ octahedral and PO₄ tetrahedral coordination in RhPO₄.

Tabulated Physical Properties

Due to the scarcity of direct experimental data for RhPO₄, the following table includes values inferred from its isostructural analogue, α-CrPO₄, and general knowledge of rhodium compounds.

| Property | Value/Description | Source/Basis |

| Chemical Formula | RhPO₄ | - |

| Molar Mass | 197.88 g/mol | Calculated |

| Appearance | Reddish-black solid | [1] |

| Crystal System | Orthorhombic (predicted) | Isostructural with α-CrPO₄[2][3] |

| Space Group | Imma (predicted) | Isostructural with α-CrPO₄[2][3] |

| Density | ~4.2 g/cm³ (estimated) | Based on α-CrPO₄[4] |

| Melting Point | High, likely >1200 °C (decomposes) | General property of inorganic phosphates |

| Solubility | Insoluble in water, soluble in strong acids | General property of inorganic phosphates |

Chemical Properties of this compound

The chemical behavior of RhPO₄ is dictated by the +3 oxidation state of the rhodium ion and the phosphate group's reactivity.

Thermal Stability

This compound is expected to be a thermally stable compound. Upon heating to very high temperatures, it is likely to decompose rather than melt. The exact decomposition products and temperature would require experimental verification but could involve rhodium oxides and phosphorus oxides.

Reactivity

As a salt of a weak acid (phosphoric acid) and a relatively noble metal, RhPO₄ is anticipated to be stable under normal conditions. It is likely to be resistant to oxidation and reduction under mild conditions. However, it may react with strong acids and bases.

Potential Catalytic Activity

Rhodium compounds are renowned for their catalytic prowess in a wide array of chemical transformations.[5] While specific studies on the catalytic applications of pure, solid-state RhPO₄ are not widely available, it is plausible that it could exhibit catalytic activity in certain reactions. Potential areas of interest include:

-

Oxidation Reactions: The Rh(III) center could potentially act as a catalyst in oxidation reactions.

-

Heterogeneous Catalysis: As a solid material, RhPO₄ could serve as a heterogeneous catalyst, offering advantages in terms of separation and reusability.

It has been reported that rhodium phosphate can be used as an active metal compound in the preparation of hierarchical porous hydrotalcite-like materials for catalytic applications.[1]

Synthesis of this compound

The synthesis of RhPO₄ can be achieved through various methods, with solid-state reaction and solution combustion synthesis being two prominent approaches.[6]

Solid-State Synthesis

This method involves the high-temperature reaction of solid precursors. The choice of precursors is critical to ensure the formation of the desired product.

Experimental Protocol: Solid-State Synthesis of RhPO₄

-

Precursor Selection and Preparation:

-

Rhodium(III) oxide (Rh₂O₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄) are suitable precursors.

-

The precursors should be of high purity to avoid the formation of unwanted side products.

-

-

Mixing:

-

Stoichiometric amounts of Rh₂O₃ and NH₄H₂PO₄ are thoroughly mixed. The molar ratio should be 1:2 (Rh₂O₃ : NH₄H₂PO₄) to yield RhPO₄.

-

The mixture is ground in an agate mortar to ensure homogeneity and increase the surface area for reaction.

-

-

Calcination:

-

The homogenized powder is placed in an alumina crucible.

-

The crucible is heated in a furnace under a controlled atmosphere (e.g., air or an inert gas).

-

A multi-step heating profile is recommended:

-

-

Cooling and Characterization:

-

The furnace is cooled slowly to room temperature to prevent thermal shock and cracking of the product.

-

The resulting powder is then characterized to confirm the formation of RhPO₄.

-

Caption: Workflow for the solid-state synthesis of RhPO₄.

Solution Combustion Synthesis (SCS)

SCS is a versatile and rapid method for producing fine, homogeneous ceramic powders.[9][10] It involves an exothermic reaction between an oxidizer (metal nitrate) and a fuel (e.g., urea, glycine).

Experimental Protocol: Solution Combustion Synthesis of RhPO₄

-

Precursor Solution Preparation:

-

Rhodium(III) nitrate (Rh(NO₃)₃) serves as the rhodium source and oxidizer.

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄) acts as the phosphate source.

-

Urea (CO(NH₂)₂) or glycine (C₂H₅NO₂) can be used as the fuel.

-

Stoichiometric amounts of the precursors are dissolved in a minimum amount of deionized water to form a clear solution.

-

-

Heating and Combustion:

-

The precursor solution is placed in a heat-resistant vessel (e.g., a large porcelain or silica basin).

-

The vessel is introduced into a preheated furnace maintained at a temperature of approximately 500-600 °C.

-

The solution initially dehydrates, forming a viscous gel.

-

Upon further heating, the gel auto-ignites, leading to a rapid, exothermic combustion reaction that produces a voluminous, foamy powder.[11][12]

-

-

Post-Combustion Treatment:

-

The as-synthesized powder may require further calcination at a moderate temperature (e.g., 600-800 °C) to improve crystallinity and remove any residual carbon.

-

-

Characterization:

-

The final product is characterized to confirm its phase purity and morphology.

-

Caption: Workflow for the solution combustion synthesis of RhPO₄.

Characterization of this compound

A suite of analytical techniques is essential to confirm the synthesis of RhPO₄ and to elucidate its properties.

X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure and phase purity of the synthesized material. The powder XRD pattern of RhPO₄ is expected to be indexable to an orthorhombic unit cell, consistent with the α-CrPO₄ structure. The positions and relative intensities of the diffraction peaks can be used to refine the lattice parameters.

Vibrational Spectroscopy (Raman and IR)

Raman and Infrared (IR) spectroscopy are powerful tools for probing the vibrational modes of the phosphate group and the Rh-O bonds.[4][6][13][14]

-

Phosphate Group Vibrations: The spectra will be dominated by the vibrational modes of the PO₄³⁻ anion. The symmetric stretching mode (ν₁) is typically observed as a strong, sharp peak in the Raman spectrum around 950-1050 cm⁻¹. The antisymmetric stretching (ν₃) and bending modes (ν₂, ν₄) will also be present.

-

Rh-O Vibrations: The Rh-O stretching and bending modes are expected to appear at lower frequencies, typically below 600 cm⁻¹.

Optical Spectroscopy

The optical properties of RhPO₄ can be investigated using UV-Visible spectroscopy. The electronic transitions involving the d-orbitals of the Rh(III) ion will give rise to absorption bands in the UV-Vis region.[15]

Magnetic Properties

Rhodium(III) has a d⁶ electron configuration. In an octahedral coordination environment, it is expected to be diamagnetic or exhibit temperature-independent paramagnetism (T.I.P.), also known as Van Vleck paramagnetism.[16] Magnetic susceptibility measurements as a function of temperature can confirm this behavior.

Potential Applications

While the applications of RhPO₄ are still under exploration, its properties suggest potential in several areas:

-

Catalysis: As a solid-state rhodium compound, it could serve as a robust and recyclable catalyst for various organic transformations.[17][18][19]

-

Pigments: Its reddish-black color suggests potential use as a pigment in ceramics and other materials.

-

Advanced Materials: As a component in the synthesis of more complex materials, such as the hierarchical porous structures mentioned earlier.[1]

Conclusion

This compound is a material with intriguing properties that are yet to be fully explored. Its structural relationship with α-CrPO₄ provides a valuable framework for predicting its physical characteristics. The synthesis of RhPO₄ via solid-state and solution combustion methods offers pathways to obtaining this material for further investigation. A thorough characterization using a combination of diffraction and spectroscopic techniques is crucial for confirming its structure and elucidating its properties. The potential of RhPO₄ in catalysis and materials science warrants further research to unlock its full capabilities.

References

- Attfield, J. P., Sleight, A. W., & Cheetham, A. K. (1986). Structure of alpha-CrPO4 by powder neutron diffraction.

- Frost, R. L., López, A., Xi, Y., Murta, N., & Scholz, R. (2013). Raman and infrared spectroscopic characterization of the phosphate mineral paravauxite Fe2+Al2(PO4)2(OH)2·8H2O. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 116, 334-338.

- Leiva, H., Kershaw, R., Dwight, K., & Wold, A. (1982). Magnetic and Electrical Properties of Rhodium(III) Oxide(III).

- Wang, X., Karim, W., & Baltrusaitis, J. (2023). Infrared and Raman Diagnostic Modeling of Phosphate Adsorption on Ceria Nanoparticles. The Journal of Physical Chemistry C, 127(41), 20563–20577.

- Glaum, R. (2022).

- Gavis, J., & Sienko, M. J. (1956). Magnetic Moments of Rhodium(III) Salts. Journal of the American Chemical Society, 78(15), 3855-3856.

- Reisman, A., & Lucie, S. (1987). Physical, Thermal, and Optical Characterization of Rhodium (3) Acetylacetonate.

- Chandrasekhar, S., & Tristram-Nagle, S. (2011). Solid-state synthesis of embedded single-crystal metal oxide and phosphate nanoparticles and in situ crystallization.

- Leiva, H., Kershaw, R., Dwight, K., & Wold, A. (1982). Magnetic and Electrical Properties of Rhodium(III) Oxide(III).

- Jacob, K. T., & Waseda, Y. (1994). Thermodynamic Properties of RhO2. Materials Transactions, JIM, 35(9), 593-597.

- Manukyan, K. V., & Kharatyan, S. L. (2013). Solution Combustion Synthesis of Calcium Phosphate-Based Bioceramic Powders for Biomedical Applications.

- Smolentsev, G., Guda, A. A., Soldatov, A. V., & Nachtegaal, M. (2021). L3-edge X-ray spectroscopy of rhodium and palladium compounds.

- Sasikumar, S., & Vijayaraghavan, R. (2010). Solution combustion synthesis of bioceramic calcium phosphates by single and mixed fuels—A comparative study.

- Filice, B., et al. (2021). Rhodium Single-Atom Catalyst Design through Oxide Support Modulation for Selective Gas-Phase Ethylene Hydroformylation.

- Sasikumar, S., & Vijayaraghavan, R. (2010). Solution combustion synthesis of bioceramic calcium phosphates by single and mixed fuels—A comparative study.

- Gaboardi, M., et al. (2021). Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study. Chemical Science, 12(30), 10247-10263.

- Bouraima, A., Anguile, J. J., Assani, A., Saadi, M., Makani, T., & El Ammari, L. (2020). Crystal Structure of Baryum Dicobalt Iron (III) Three (Orthophosphate) Belonging to α-CrPO4 Family. Open Journal of Inorganic Chemistry, 10(1), 1-5.

- Gavis, J., & Sienko, M. J. (1956). Magnetic Moments of Rhodium(III) Salts. Journal of the American Chemical Society, 78(15), 3855-3856.

-

Chemcasts. (n.d.). rhodium oxide (Rh2O3) (CAS 12036-35-0) Properties. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Determination of orientational isomerism in rhodium(II) metallopeptides by pyrene fluorescence Contents. Retrieved from [Link]

- Regadío, M., et al. (2020). Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol. Molecules, 25(22), 5431.

-

Periodic-table.org. (n.d.). Technical data for the element Rhodium in the Periodic Table. Retrieved from [Link]

- Hawthorne, F. C. (1998). Structure and chemistry of phosphate minerals. Mineralogical Magazine, 62(2), 141-164.

- Varma, A., Mukasyan, A. S., Rogachev, A. S., & Manukyan, K. V. (2016). Solution Combustion Synthesis of Nanoscale Materials. Chemical Reviews, 116(23), 14493–14586.

- Aschauer, U., He, Y., Cheng, H., Choi, Y., & Selloni, A. (2011). Surface Structure and Reactivity of Rhodium Oxide. The Journal of Physical Chemistry C, 115(22), 11076–11085.

- Kumar, U. N., & Kumar, T. S. (2015). Solid state synthesis and characterization of calcium phosphate for biomedical application. International Journal of ChemTech Research, 8(6), 264-267.

- Park, K. S., et al. (2024). Synthesis and catalytic application of nanostructured metal oxides and phosphates.

- Mhin, S., et al. (2021). Solution Combustion Synthesis for Various Applications: A Review of the Mixed-Fuel Approach.

- Khan, A., & Kumar, S. (2021). Applications of Rhodium and Ruthenium Catalysts for CO Oxidation: an Overview. Journal of Chemical Reviews, 3(3), 209-222.

- Steimle, F., et al. (2023). Phase stability studies on transition metal phosphates aided by an automated synthesis. CrystEngComm, 25(27), 3901-3910.

- Patil, S. B., & Anuse, M. A. (2022). Rhodium (III) Estimation by Spectrophotometric Extraction Using a Novel Analytical Reagent. Journal of Environmental and Applied Ecological Sciences, 1(1), 1-6.

- Morris, M. C., et al. (1971). Standard X-ray Diffraction Powder Patterns. National Bureau of Standards Monograph 25, Section 9.

- Michal, M., et al. (2023).

- Davydov, A. V., et al. (2021). High-pressure synthesis and crystal structure of novel rhenium carbides. Journal of Alloys and Compounds, 888, 161536.

- Fjellvåg, H., et al. (2001). Synthesis and- structure determination of organically templated magnesium phosphates from powder diffraction data.

-

Materials Project. (n.d.). FePO4 (mp-19343). Retrieved from [Link]

- Hawthorne, F. C. (1998). Structure and chemistry of phosphate minerals. Mineralogical Magazine, 62(2), 141-164.

-

Gray, T. (n.d.). Lattice Constants of the elements. Photographic Periodic Table. Retrieved from [Link]

-

Materials Project. (n.d.). Rh (mp-74). Retrieved from [Link]

- Drot, R., et al. (2001). Surface characterization of zirconium and thorium phosphate compounds. Journal of the Chemical Society, Dalton Transactions, (1), 101-106.

- Ben Smida, Y., et al. (2024). A novel organic-inorganic metallo-phosphate complex, CoF2(H2O)Fe(C10H8N2)(HPO4)2: Crystal structure, Hirshfeld surface, DFT and optical properties.

Sources

- 1. repositorio.ufop.br [repositorio.ufop.br]

- 2. WebElements Periodic Table » Rhodium » thermochemistry and thermodynamics [winter.group.shef.ac.uk]

- 3. Phase stability studies on transition metal phosphates aided by an automated synthesis - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00386H [pubs.rsc.org]

- 4. Raman and infrared spectroscopic characterization of the phosphate mineral paravauxite Fe2+Al2(PO4)2(OH)2.8H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfachemic.com [alfachemic.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Synthesis and catalytic application of nanostructured metal oxides and phosphates - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03233K [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Infrared and Raman Diagnostic Modeling of Phosphate Adsorption on Ceria Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. Rhodium Single‐Atom Catalyst Design through Oxide Support Modulation for Selective Gas‐Phase Ethylene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Rhodium(III) Phosphate: A Comprehensive Technical Guide for Advanced Research and Development

This guide provides an in-depth technical overview of rhodium(III) phosphate (RhPO₄), a compound of increasing interest in materials science, catalysis, and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its fundamental properties, synthesis methodologies, and burgeoning applications. We will explore the causal relationships behind experimental choices and provide a framework for its potential in innovative research endeavors.

Core Molecular and Physical Properties

This compound is an inorganic compound featuring rhodium in its +3 oxidation state, ionically bonded to the phosphate anion.

Molecular Formula and CAS Number

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source(s) |

| Molecular Formula | RhPO₄ | [1][2][3][4] |

| CAS Number | 67859-71-6 | [1][2][3][4] |

| Molecular Weight | 197.88 g/mol | [1][3][4] |

Physical and Chemical Characteristics

This compound is typically described as a red or yellow crystalline solid.[1] It is a rhodium salt that is also available as a solution for specific applications like electroplating.[2] The compound's stability and reactivity are influenced by its crystal structure and the coordination environment of the rhodium ion.

Synthesis and Characterization of this compound

The synthesis of this compound can be approached through several methods, each offering distinct advantages in terms of purity, crystallinity, and scale. The choice of a synthetic route is dictated by the desired material properties and the intended application.

Synthetic Methodologies

A doctoral thesis on the synthesis of polynary rhodium phosphates outlines several viable methods that can be adapted for the preparation of this compound.[3]

Experimental Protocol: Solid-State Reaction

This method is a conventional approach for producing crystalline inorganic solids from solid precursors.

-

Precursor Selection: High-purity rhodium(III) oxide (Rh₂O₃) and a stoichiometric amount of a phosphate source, such as ammonium dihydrogen phosphate (NH₄H₂PO₄), are selected as reactants. The choice of a thermally decomposable phosphate salt is strategic as it ensures intimate mixing upon heating and avoids the introduction of metallic impurities.

-

Homogenization: The precursors are thoroughly ground together in an agate mortar to achieve a homogenous mixture. This step is critical for ensuring a complete reaction and avoiding the formation of undesired phases.

-

Calcination: The homogenized powder is transferred to a ceramic crucible and heated in a furnace. The temperature is gradually increased to allow for the decomposition of the phosphate precursor and the subsequent reaction with rhodium oxide. A typical temperature range for such solid-state reactions is 800-1200 °C. The duration of heating can range from several hours to days, with intermediate grindings to promote homogeneity.

-

Characterization: The resulting product is analyzed using powder X-ray diffraction (XRD) to confirm the formation of the desired this compound phase and to assess its crystallinity.

Diagram: Solid-State Synthesis Workflow

Caption: A generalized catalytic cycle involving a Rh(III) center.

Electroplating and Coatings

Rhodium phosphate solutions are utilized in decorative electroplating to produce bright, white, and corrosion-resistant coatings. [5]This application leverages the noble metal character of rhodium to enhance the aesthetic and functional properties of jewelry and electronic components.

Potential in Drug Development and Medicinal Chemistry

The exploration of rhodium complexes as therapeutic agents is a burgeoning field of research. [1][6][7]While rhodium compounds have been found to be less effective than some platinum and ruthenium analogs as anticancer agents due to toxicity, research into monomeric octahedral Rh(III) complexes has shown interesting antitumor properties. [6][7] The mechanism of action for many rhodium-based anticancer drug candidates involves their interaction with biomolecules, particularly DNA. [7]The kinetically inert nature of many Rh(III) complexes makes them attractive for designing targeted therapies. [1][8]The phosphate moiety in this compound could potentially influence its solubility, bioavailability, and interaction with biological targets.

Key Research Areas for Rhodium Compounds in Medicine:

-

Anticancer Agents: Investigating the cytotoxicity of novel rhodium complexes against various cancer cell lines. [3]* Enzyme Inhibition: Designing rhodium complexes that can selectively inhibit enzymes involved in disease pathways. [1]* Targeted Drug Delivery: Utilizing the unique coordination chemistry of rhodium to develop targeted drug delivery systems.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it may be corrosive to metals and cause severe skin burns and eye damage. [6]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in an inert atmosphere, at 2-8°C. [7]

Conclusion

This compound is a compound with a well-defined molecular identity but with a vast, largely unexplored potential. While its application in electroplating is established, its future significance is likely to be defined by advancements in catalysis and medicinal chemistry. For researchers and drug development professionals, the synthesis of novel this compound-based materials and the investigation of their biological activity represent exciting frontiers. The continued development of well-characterized, high-purity this compound will be fundamental to unlocking its full potential in these innovative fields.

References

-

PubChem. Phosphoric acid, rhodium(3+) salt (1:1). [Link]

-

American Elements. This compound Solution. [Link]

-

ChemWhat. Rhodium phosphate CAS#: 67859-71-6. [Link]

-

Johnson Matthey. Rhodium phosphate plating solution RJ100P. [Link]

- Hossain, M. M., et al. (2024). Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis. Future Journal of Pharmaceutical Sciences, 10(1), 1-13.

- Gras, M., et al. (2010). Anticancer activity of new organo-ruthenium, rhodium and iridium complexes containing the 2-(pyridine-2-yl) thiazole N, N- chelating ligand. Journal of Organometallic Chemistry, 695(8), 1119–1125.

-

Inno Pharmchem. Industrial Applications of Organometallic Rhodium Catalysts. [Link]

- Mahdavi, M., et al. (2021). Recent advances in biological activities of rhodium complexes: Their applications in drug discovery research. European Journal of Medicinal Chemistry, 216, 113308.

- Gligorijevic, N., et al. (2009). Rhodium and its compounds as potential agents in cancer treatment. Medicinal Chemistry, 5(6), 556-566.

-

University of Bonn. (2022). Synthese und Charakterisierung polynärer Rhodiumphosphate. [Link]

- Augustyniak, A. W., et al. (2012). Cell-Selective Biological Activity of Rhodium Metalloinsertors Correlates with Subcellular Localization. Journal of the American Chemical Society, 134(36), 14949–14957.

-

ResearchGate. Rhodium-based metallodrugs for biological applications: current status and future perspectives. [Link]

- Lin, I., et al. (1987). Preparation and characterization of rhodium(III) polyphosphate complexes. Inorganic Chemistry, 26(10), 1584–1591.

-

Wikipedia. Rhodium. [Link]

-

ResearchGate. Synthesis of a novel phosphate-containing ligand rhodium catalyst and exploration of its optimal reaction conditions and mechanism for the polymerization of phenylacetylene. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthese und Charakterisierung polynärer Rhodiumphosphate [bonndoc.ulb.uni-bonn.de]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. WO2016005282A1 - Process for preparing hydridocarbonyltris(triphenylphosphine)rhodium(i) - Google Patents [patents.google.com]

- 7. govinfo.gov [govinfo.gov]

- 8. Synthesis of a rhodium(iii) dinitrogen complex using a calix[4]arene-based diphosphine ligand - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Solubility of Rhodium(III) Phosphate: A Technical Guide for Researchers

Abstract

Rhodium(III) phosphate (RhPO₄) is a compound of significant interest in catalysis and advanced materials science. However, its utility is often hampered by its exceptionally low solubility in aqueous and common organic solvents. This technical guide provides a comprehensive exploration of the solubility characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its dissolution. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.

Introduction: The Challenge of this compound

Rhodium, a member of the platinum group metals, is renowned for its catalytic prowess. Its compounds are pivotal in a myriad of chemical transformations. This compound, a simple inorganic salt, remains one of the more challenging rhodium compounds to work with due to its refractory nature. It is generally classified as insoluble in water, a characteristic that severely limits its application in homogeneous catalysis and other solution-based processes.[1] Understanding the underlying principles of its solubility and the methods to overcome its inertness is crucial for unlocking its full potential.

This guide will deconstruct the factors governing the solubility of this compound, moving from fundamental theory to actionable experimental protocols. We will explore its behavior in a range of solvents, from water and organic liquids to aggressive acidic media and solutions containing powerful complexing agents.

Theoretical Framework for Solubility

The dissolution of an ionic compound like this compound is governed by the interplay of lattice energy and the solvation energy of the constituent ions. For a sparingly soluble salt, the lattice energy significantly outweighs the solvation energy in standard solvents like water.

The dissolution equilibrium can be represented as:

RhPO₄(s) ⇌ Rh³⁺(aq) + PO₄³⁻(aq)

The solubility product constant (Ksp) for this equilibrium is expected to be extremely small, although no definitive experimental value is readily available in the literature. The solubility is further influenced by several key factors:

-

pH: The phosphate anion (PO₄³⁻) is the conjugate base of a weak acid (HPO₄²⁻). In acidic solutions, the phosphate ion is protonated, shifting the dissolution equilibrium to the right and increasing the solubility of this compound.

-

Complexation: The rhodium(III) cation (Rh³⁺) can form stable coordination complexes with various ligands. The presence of strong complexing agents will sequester the Rh³⁺ ions, also driving the dissolution equilibrium to the right.

-

Temperature: While the effect of temperature on the solubility of this compound has not been extensively studied, for most ionic compounds, solubility increases with temperature. However, for some salts, the dissolution process can be exothermic, leading to decreased solubility at higher temperatures.

Qualitative Solubility Profile of this compound

Based on established chemical principles and analogous behavior of other rhodium compounds, the following table summarizes the expected qualitative solubility of this compound in various solvents.

| Solvent System | Expected Solubility | Rationale |

| Water (H₂O) | Insoluble | High lattice energy of the RhPO₄ crystal structure. |

| Common Organic Solvents | Insoluble | Non-polar or weakly polar nature of these solvents cannot effectively solvate the Rh³⁺ and PO₄³⁻ ions. |

| Aqueous Ammonia (NH₃) | Very Slightly Soluble to Insoluble | Ammonia can act as a weak base, slightly increasing the pH, which would not favor dissolution. While Rh³⁺ can form ammine complexes, the stability of the phosphate lattice likely prevents significant dissolution under these conditions. |

| Concentrated Sulfuric Acid (H₂SO₄) | Soluble (with heating) | The strong acidic environment protonates the phosphate anion, and the sulfate ions can form soluble rhodium(III) sulfate complexes.[2] |

| Aqua Regia (HCl/HNO₃) | Soluble (with heating) | This highly corrosive mixture of acids is known to dissolve even noble metals like rhodium.[1] It is expected to effectively break down the this compound lattice. |

| Aqueous Cyanide Solutions (e.g., KCN) | Soluble | Cyanide is a strong ligand that forms very stable hexacyanorhodate(III) complexes, [Rh(CN)₆]³⁻, which would significantly favor the dissolution of this compound. |

Experimental Protocols for Dissolution and Analysis

Given the challenging nature of this compound, specific and often rigorous experimental conditions are required for its dissolution.

Protocol 1: Dissolution in Concentrated Acid

This protocol is suitable for preparing this compound for analysis or for use in subsequent reactions where a highly acidic environment is tolerable.

Causality: The high concentration of H⁺ ions shifts the phosphate equilibrium towards H₃PO₄, effectively removing PO₄³⁻ from the solution and driving the dissolution of RhPO₄. Elevated temperatures provide the necessary activation energy to overcome the high lattice energy.

Caption: Workflow for dissolving RhPO₄ in concentrated acid.

Methodology:

-

Preparation: In a fume hood, place a precisely weighed sample of this compound into a robust glass reaction vessel (e.g., a thick-walled flask).

-

Acid Addition: Slowly and carefully add a sufficient volume of concentrated sulfuric acid or freshly prepared aqua regia to the vessel.

-

Heating: Gently heat the mixture on a hot plate with constant stirring. The temperature should be gradually increased, typically in the range of 80-100°C.

-

Dissolution: Continue heating and stirring until the solid this compound has completely dissolved, resulting in a clear, colored solution.

-

Cooling and Dilution: Allow the solution to cool to room temperature. If required for subsequent analysis, the solution can be carefully diluted with deionized water. Caution: Dilution of concentrated acids is highly exothermic and must be done with extreme care by slowly adding the acid solution to water.

Protocol 2: Dissolution via Complexation with Cyanide

This method is effective for obtaining a rhodium solution at a near-neutral or basic pH.

Causality: The cyanide ion (CN⁻) is a powerful ligand that forms a highly stable hexacyanorhodate(III) complex ([Rh(CN)₆]³⁻). The immense stability of this complex provides a strong thermodynamic driving force to overcome the lattice energy of RhPO₄.

Caption: Mechanistic pathways for RhPO₄ dissolution.

In acidic media, the protonation of the phosphate anion is the key step that disrupts the crystal lattice. In the presence of complexing agents, the formation of a stable rhodium complex provides the thermodynamic driving force for dissolution.

Conclusion

While this compound is notoriously insoluble in common solvents, this guide has demonstrated that its dissolution is achievable under specific and controlled conditions. By leveraging the principles of acid-base chemistry and coordination chemistry, researchers can effectively bring this compound into solution for a variety of applications. The choice of solvent system—be it a concentrated acid or a solution of a strong complexing agent—will depend on the specific requirements of the subsequent experimental steps. A thorough understanding of these dissolution methodologies is essential for any scientist or professional working with this challenging but potentially highly valuable rhodium compound.

References

-

Advanced Journal of Chemistry, Section A. (2020). Optimized Rhodium Dissolution Process Using Aqua Regia. ajchem-a.com. [Link]

-

Grokipedia. (n.d.). Rhodium(III) sulfate. grokipedia.org. [Link]

-

ResearchGate. (2023). Quantification of Rhodium in a Series of Inorganic and Organometallic Compounds using Cobalt as Internal Standard. researchgate.net. [Link]

Sources

The Coordination Chemistry of Rhodium(III) with Phosphate Ligands: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rhodium(III), a d⁶ transition metal ion, is renowned for forming stable, kinetically inert octahedral complexes, a characteristic that has propelled its use in catalysis and medicinal chemistry. While the coordination chemistry of rhodium with nitrogen- and carbon-based ligands is well-documented, its interaction with phosphate ligands remains a nuanced and burgeoning field. This guide provides an in-depth exploration of the core principles governing the coordination of rhodium(III) with a spectrum of phosphate ligands, from simple inorganic phosphates to complex biological macromolecules like DNA. We will delve into the synthesis, structural characterization, and reactivity of these complexes, with a particular focus on their potential as therapeutic agents and catalysts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of rhodium(III)-phosphate complexes in their work.

Foundational Principles of Rhodium(III) Coordination Chemistry

Rhodium(III) possesses a [Kr]4d⁶ electronic configuration. In the vast majority of its coordination compounds, it adopts an octahedral geometry. This geometric preference, coupled with its d⁶ electron count, leads to a low-spin electronic state (t₂g⁶e g⁰) and a significant Ligand Field Stabilization Energy (LFSE). This high LFSE is the primary contributor to the remarkable kinetic inertness of Rh(III) complexes, meaning they undergo ligand substitution reactions at a slow rate. This inherent stability is a critical attribute, particularly in the design of therapeutic agents, where the integrity of the complex is paramount as it traverses biological environments to reach its target.

The interaction between the hard Lewis acid Rh(III) center and the hard oxygen donors of phosphate ligands is electrostatically favorable. The phosphate group can coordinate to a metal center in several ways: as a monodentate, bidentate chelating, or bridging ligand. The specific coordination mode is influenced by factors such as the nature of the other ligands in the coordination sphere, the pH of the medium, and the type of phosphate ligand (e.g., orthophosphate, pyrophosphate, or an organophosphate).

Synthesis of Rhodium(III)-Phosphate Complexes

The synthesis of rhodium(III)-phosphate complexes typically commences with a hydrated rhodium(III) chloride (RhCl₃·xH₂O) precursor, a common starting material in rhodium chemistry.[1] The general synthetic strategy involves the substitution of labile ligands, such as water or chloride, from the rhodium coordination sphere with the desired phosphate ligand.

Self-Validating Synthetic Protocol: Preparation of an Aqueous Rhodium(III)-Phosphate Complex

This protocol describes a general method for the formation of a rhodium(III)-phosphate complex in an aqueous solution, which can be monitored and validated using ³¹P NMR spectroscopy.

Objective: To synthesize a [Rh(NH₃)₅(H₂PO₄)]²⁺ complex in solution.

Materials:

-

₃ (or a similar aquated rhodium(III) ammine complex)

-

Orthophosphoric acid (H₃PO₄)

-

Deuterated water (D₂O) for NMR analysis

-

pH meter

-

NMR spectrometer

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve a known quantity of ₃ in D₂O in an NMR tube.

-

Initial Spectrum: Acquire a baseline ³¹P NMR spectrum of a separate H₃PO₄ solution in D₂O to note the chemical shift of the free phosphate species.

-

Reaction Initiation: Add a stoichiometric amount of H₃PO₄ to the NMR tube containing the dissolved rhodium complex.

-

Reaction Monitoring: Heat the sample to a controlled temperature (e.g., 50-70°C) and monitor the reaction progress by acquiring ³¹P NMR spectra at regular intervals. The appearance of a new signal, shifted from the original free phosphate peak, indicates the formation of a rhodium-coordinated phosphate species.

-

pH Dependence Analysis: Once equilibrium is approached, the pH of the solution can be adjusted to observe changes in the ³¹P chemical shift. This allows for the determination of the pKa values of the coordinated phosphate ligand.

-

Data Interpretation: The coordination of the phosphate ligand to the Rh(III) center will result in a distinct chemical shift for the phosphorus nucleus. The integration of the new peak relative to the free phosphate peak can be used to determine the extent of complex formation.

Causality and Validation: The kinetic inertness of Rh(III) means this reaction may be slow. Heating accelerates the ligand exchange process. The observation of a new, distinct peak in the ³¹P NMR spectrum is direct evidence of the formation of a new phosphorus-containing species. The systematic shift of this peak with pH confirms that the phosphate is in a different chemical environment and allows for the characterization of its protonation state while coordinated to the rhodium center.

Structural Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of rhodium(III)-phosphate complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: This is the most direct method for probing the coordination of phosphate ligands to rhodium. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. Coordination to the Rh(III) center typically results in a significant change in the ³¹P chemical shift compared to the free ligand. Furthermore, coupling between the ¹⁰³Rh nucleus (I = 1/2, 100% abundance) and the ³¹P nucleus can provide definitive evidence of a Rh-O-P bond, appearing as a doublet in the ³¹P spectrum.

-

¹H and ¹³C NMR: These techniques are crucial for characterizing the organic components of organophosphate ligands and any other organic ligands present in the coordination sphere.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry. For a typical octahedral Rh(III) complex with a monodentate phosphate ligand, one would expect to observe a Rh-O bond length in the range of 2.0-2.2 Å. The P-O bond length of the coordinating oxygen atom may also be slightly elongated compared to the non-coordinating P-O bonds.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared and Raman spectroscopy can provide valuable information about the coordination of the phosphate group. The stretching frequencies of the P-O bonds are sensitive to coordination. Upon binding to rhodium, the symmetry of the phosphate group is often lowered, leading to the appearance of new bands and shifts in existing bands in the vibrational spectrum.

Reactivity and Applications

The unique combination of a kinetically inert metal center and a versatile phosphate ligand opens up a wide range of potential applications for rhodium(III)-phosphate complexes.

Catalysis

While the inertness of the Rh(III) center might seem counterintuitive for catalysis, it can be advantageous in designing robust catalysts. The phosphate ligand can act as an ancillary ligand, tuning the electronic and steric properties of the metal center, or it can participate directly in the catalytic cycle. There is potential for Rh(III)-phosphate complexes to be active in reactions such as the hydrolysis of other organophosphates or in phosphorylation reactions. For instance, Rh(III) ions supported on titanium hydrogen phosphate have shown catalytic activity in the oxidative carbonylation of aniline.[2]

Biomedical Applications and Drug Development

The interaction of metal complexes with biological molecules is a cornerstone of medicinal inorganic chemistry. The phosphate group is ubiquitous in biology, forming the backbone of DNA and RNA and playing a central role in energy transfer (ATP) and cell signaling.[3]